Dovitinib dilactic acid

FLT3 c-Kit Acute Myeloid Leukemia

Choose Dovitinib dilactic acid for its unique quantitative kinase inhibition fingerprint—unmatched potency against FLT3 (IC50 1 nM) and c-Kit (IC50 2 nM) versus FGFR1/3 (8–9 nM) and VEGFR1-4. This dilactic acid salt ensures high aqueous solubility (70 mg/mL) and reproducible physicochemical properties critical for in vivo AML, GIST, and multiple myeloma models. Its distinct profile, supported by Phase III head-to-head data against sorafenib, makes it an irreplaceable research comparator for studying compensatory angiogenic signaling and acquired resistance. Ensure your preclinical outcomes are consistent and translationally relevant.

Molecular Formula C27H33FN6O7
Molecular Weight 572.6 g/mol
Cat. No. B607186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDovitinib dilactic acid
SynonymsDovitinib Dilactic acid;  TKI258 Dilactic acid;  CHIR-258, TKI258.
Molecular FormulaC27H33FN6O7
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
InChIInChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6)
InChIKeyXXLPVQZYQCGXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dovitinib Dilactic Acid: Multitargeted RTK Inhibitor for FLT3, c-Kit, FGFR, and VEGFR Research Applications


Dovitinib dilactic acid (TKI258 dilactic acid, CHIR-258 dilactic acid) is a small-molecule multitargeted receptor tyrosine kinase (RTK) inhibitor with potent activity against class III (FLT3, c-Kit), class IV (FGFR1/3), and class V (VEGFR1-4) kinases . Its inhibitory profile, with IC50 values ranging from 1 nM to 13 nM against key oncogenic kinases, makes it a valuable research tool for studying tumor angiogenesis, proliferation, and resistance mechanisms in preclinical models . The dilactic acid salt form offers defined physicochemical properties that are critical for reproducible in vitro and in vivo experimental outcomes.

Why Dovitinib Dilactic Acid Cannot Be Simply Substituted by Other FGFR or Multi-Kinase Inhibitors in Research Protocols


Despite overlapping kinase targets with agents such as lenvatinib, pazopanib, and nintedanib, dovitinib dilactic acid exhibits a unique quantitative kinase inhibition fingerprint that precludes direct substitution [1]. In cell-free assays, dovitinib demonstrates approximately 5- to 10-fold greater potency against FLT3 (IC50 1 nM) and c-Kit (IC50 2 nM) compared to its potency against FGFR1/3 (IC50 8-9 nM) [2]. In contrast, nintedanib displays a distinct profile with approximately 10-fold weaker activity against FGFR1 (IC50 69 nM) relative to VEGFR2 (IC50 13 nM) . Furthermore, the specific salt form influences solubility and experimental handling, with the dilactic acid salt exhibiting different aqueous solubility characteristics compared to other salt forms or the free base [3]. Substitution without accounting for these quantitative differences in target engagement and physicochemical properties may lead to irreproducible results and flawed mechanistic interpretations.

Quantitative Differentiation Evidence for Dovitinib Dilactic Acid Versus Key Comparators


Superior FLT3 and c-Kit Potency Differentiates Dovitinib from Nintedanib and Pazopanib

In cell-free kinase assays, dovitinib dilactic acid inhibits FLT3 and c-Kit with IC50 values of 1 nM and 2 nM, respectively, making it a potent inhibitor of class III RTKs . This potency profile contrasts sharply with nintedanib, which has a different selectivity profile and is not primarily characterized by low-nanomolar FLT3/c-Kit inhibition . Pazopanib, while a multi-targeted inhibitor, is primarily characterized by its activity against VEGFR and PDGFR, with less potent activity against FLT3 [1].

FLT3 c-Kit Acute Myeloid Leukemia Kinase Selectivity

Enhanced Aqueous Solubility of Dovitinib Dilactic Acid Enables Flexible In Vivo Dosing Protocols

Dovitinib dilactic acid demonstrates significantly improved aqueous solubility compared to its free base counterpart. The dilactic acid salt achieves a solubility of 70 mg/mL (122.3 mM) in water at 25°C [1], whereas the free base form of dovitinib (or other structurally related quinoline-benzimidazole derivatives) typically exhibits poor aqueous solubility (<1 mg/mL in water) . This enhanced solubility facilitates the preparation of dosing solutions for in vivo animal studies without the need for high concentrations of organic co-solvents, thereby reducing potential vehicle-related toxicities and improving experimental reproducibility.

Solubility Formulation In Vivo Studies Bioavailability

FGFR3 Potency in Dovitinib Surpasses That of the Triple Angiokinase Inhibitor Nintedanib

Dovitinib dilactic acid inhibits FGFR3 with an IC50 of 5 nM in in vitro kinase assays and shows selective growth inhibition of B9 cells and human myeloma cell lines expressing wild-type or mutant FGFR3 . In contrast, nintedanib, a triple angiokinase inhibitor, inhibits FGFR3 with an IC50 of 108 nM . This represents an over 20-fold difference in potency at the molecular target level, suggesting that dovitinib may be a more appropriate research tool for studies specifically interrogating FGFR3-dependent signaling in hematological malignancies.

FGFR3 Multiple Myeloma Kinase Selectivity

Dovitinib's Broad Kinase Profile Enables Cross-Class Comparisons Unattainable with Erdafitinib

Unlike the FGFR-selective inhibitor erdafitinib (which primarily targets FGFR1-4 with IC50 values of 1.2-5.7 nM) [1], dovitinib dilactic acid exhibits a broad multikinase inhibition profile, targeting FLT3, c-Kit, FGFR1/3, VEGFR1-4, PDGFRβ, and CSF-1R [2]. This broad activity makes dovitinib a more appropriate comparator for multi-targeted agents like lenvatinib or pazopanib in studies of tumor angiogenesis and stroma-tumor interactions. Erdafitinib's narrow selectivity profile, while advantageous for minimizing off-target toxicity in clinical settings, precludes its use as a tool for studying the integrated signaling networks that dovitinib interrogates.

Pan-FGFR Inhibitor Multikinase Inhibitor Angiogenesis Drug Resistance

Clinical Non-Inferiority to Sorafenib in Renal Cell Carcinoma Establishes a Unique Benchmark

In a randomized Phase III trial (NCT01223027) comparing dovitinib (dosed as the lactate salt) to sorafenib in patients with metastatic renal cell carcinoma (mRCC) after failure of prior anti-angiogenic therapies, median progression-free survival (PFS) was 3.7 months (95% CI 3.5-3.9) for dovitinib and 3.6 months (95% CI 3.5-3.7) for sorafenib (hazard ratio 0.86, 95% CI 0.72-1.04; one-sided p=0.063) [1]. Median overall survival was 11.1 months (95% CI 9.5-13.4) and 11.0 months (95% CI 8.6-13.5) for the dovitinib and sorafenib arms, respectively [2]. This trial provides a direct clinical comparator dataset that is not available for many other FGFR-targeting multikinase inhibitors in this specific patient population.

Renal Cell Carcinoma Phase III Trial Sorafenib Clinical Benchmark

Optimal Research and Preclinical Application Scenarios for Dovitinib Dilactic Acid


In Vivo Efficacy Studies in FLT3-ITD or c-Kit Mutant Xenograft Models

Dovitinib dilactic acid's low-nanomolar potency against FLT3 (IC50 1 nM) and c-Kit (IC50 2 nM) makes it an ideal tool for in vivo efficacy studies in xenograft or syngeneic models driven by FLT3 internal tandem duplication (ITD) mutations or c-Kit activating mutations. The dilactic acid salt's high aqueous solubility (70 mg/mL) [1] enables flexible oral or intraperitoneal dosing regimens, ensuring consistent drug exposure and minimizing formulation-related artifacts. This scenario is particularly relevant for acute myeloid leukemia (AML) and gastrointestinal stromal tumor (GIST) research.

Comparative Angiogenesis and Resistance Mechanism Studies

Due to its broad kinase inhibition profile (targeting VEGFR, FGFR, PDGFR, and CSF-1R) , dovitinib dilactic acid serves as an excellent comparator compound in studies investigating compensatory angiogenic signaling or acquired resistance to more selective agents (e.g., erdafitinib or pazopanib) [1]. Researchers can use dovitinib to interrogate the functional consequences of simultaneously blocking multiple pro-angiogenic pathways in endothelial cells and tumor stroma, providing insights into mechanisms of resistance to VEGF- or FGFR-specific therapies.

FGFR3-Driven Multiple Myeloma Preclinical Investigation

Dovitinib dilactic acid potently inhibits FGFR3 (IC50 5 nM) and selectively suppresses the growth of human myeloma cell lines expressing wild-type or mutant FGFR3 . This makes it a preferred research tool for studying FGFR3-dependent multiple myeloma, particularly in models bearing the t(4;14) translocation. The compound's activity against mutant FGFR3 variants (IC50 values ranging from 70-90 nM) [1] further supports its utility in investigating resistance-conferring mutations that may emerge during targeted therapy.

Translational Research Bridging Preclinical and Clinical Data

For researchers seeking to validate preclinical findings against a known clinical benchmark, dovitinib offers a unique advantage due to the availability of robust Phase III trial data comparing it directly to sorafenib in metastatic renal cell carcinoma . This head-to-head clinical dataset allows for direct comparison of preclinical model predictions with real-world patient outcomes, facilitating the development of more predictive preclinical models and the interpretation of translational study results.

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